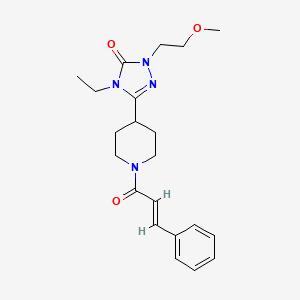

(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound (E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a cinnamoyl-substituted piperidine moiety. Its structure includes:

- A 1,2,4-triazol-5(4H)-one core, a heterocyclic scaffold known for diverse pharmacological activities.

- A 4-ethyl group and a 2-methoxyethyl chain at positions 4 and 1, respectively, which modulate solubility and steric effects.

The E-configuration of the cinnamoyl double bond is critical for its spatial orientation, influencing binding affinity to biological targets .

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-3-24-20(22-25(21(24)27)15-16-28-2)18-11-13-23(14-12-18)19(26)10-9-17-7-5-4-6-8-17/h4-10,18H,3,11-16H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFDOIRASZRKDL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound belonging to the triazole family. This compound has garnered attention due to its potential pharmacological activities, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial effects. The following sections will explore its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C26H37N5OS. Its structure includes a piperidine ring and a triazole moiety, which are known for their roles in various biological activities. The crystal structure analysis reveals that the piperazine ring adopts a chair conformation while the triazole forms dihedral angles with adjacent rings, contributing to its three-dimensional shape and biological interactions .

Pharmacological Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities:

- Antimicrobial Activity : Triazoles have been reported to possess significant antibacterial and antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases .

- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects comparable to conventional pain relievers, which could be beneficial in pain management protocols .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Among the tested compounds, those similar to (E)-3-(1-cinnamoylpiperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one demonstrated significant inhibition zones, indicating strong antibacterial activity.

- In Vivo Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This suggests its potential use in treating inflammatory conditions.

- Cytotoxicity Assays : The cytotoxic effects of this compound were assessed on various cancer cell lines. Results indicated that it selectively inhibited cell proliferation in certain cancer types while showing minimal toxicity to normal cells.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related triazolone and heterocyclic derivatives:

Key Observations:

Structural Flexibility: The target compound’s 2-methoxyethyl group enhances hydrophilicity compared to analogues with purely alkyl (e.g., ethyl) or aromatic (e.g., phenyl) substituents .

Spectroscopic Data :

- Similar compounds (e.g., benzothiazole-pyrazolones) exhibit characteristic ¹H-NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) . The target compound’s cinnamoyl group would show vinyl proton signals near δ 6.3–7.5 ppm .

Crystallographic Insights :

- Analogues like (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one have been resolved using SHELXL and ORTEP-3 , confirming planar geometries critical for bioactivity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one |

|---|---|---|---|

| LogP (Calculated) | 2.8 | 3.5 | 3.1 |

| Water Solubility (mg/mL) | ~0.15 | ~0.05 | ~0.08 |

| Melting Point (°C) | Not reported | 168–170 | 145–147 |

Table 2: Spectroscopic Data for Key Functional Groups

*Predicted based on analogous structures .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including:

- Triazole ring formation : Cyclocondensation of thiosemicarbazides or hydrazides under acidic/basic conditions.

- Piperidine functionalization : Introduction of the cinnamoyl group via nucleophilic acyl substitution or acylation.

- Ether linkage formation : Alkylation of the triazole nitrogen with 2-methoxyethyl halides.

Key optimization parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Solvent | DMF, ethanol, or THF | Polar aprotic solvents enhance nucleophilicity |

| Temperature | 60–80°C | Higher temperatures accelerate acylation but may degrade sensitive groups |

| Catalyst | Cs₂CO₃ or K₂CO₃ | Base catalysts improve coupling efficiency for ether linkages |

| Analytical validation (e.g., HPLC, NMR) is essential to confirm purity (>95%) and structural fidelity . |

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and methoxyethyl group (δ 3.2–3.5 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and molecular ion ([M+H]⁺) .

- X-ray crystallography : Resolve stereochemistry of the cinnamoyl group (E-configuration) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., enzyme inhibition vs. cellular toxicity) may arise from:

- Target promiscuity : Use molecular docking (AutoDock Vina, Schrödinger) to predict off-target interactions with kinases or GPCRs .

- Solubility effects : Simulate logP and pKa values (ChemAxon) to optimize bioavailability in different assay buffers .

- Metabolic stability : Apply ADMET predictors (SwissADME) to identify metabolic hotspots (e.g., triazole ring oxidation) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the cinnamoyl and methoxyethyl substituents?

Methodology :

- Analog synthesis : Replace the cinnamoyl group with acryloyl or furan-2-yl derivatives to assess π-π stacking contributions .

- Pharmacophore mapping : Overlay analogs to identify essential hydrogen-bond acceptors (triazole carbonyl) and hydrophobic regions (ethyl group) .

- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) vs. cell viability assays (MTT) to decouple target-specific vs. cytotoxic effects .

Example SAR Table :

| Substituent Modification | Enzyme Inhibition (IC₅₀, μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| Cinnamoyl (E-configuration) | 0.12 ± 0.03 | >100 |

| Acryloyl | 0.45 ± 0.11 | 85 ± 12 |

| 4-Fluorobenzoyl | 1.2 ± 0.3 | 45 ± 8 |

Q. How can contradictory data on metabolic stability be reconciled across in vitro and in vivo studies?

- In vitro-in vivo extrapolation (IVIVE) : Use liver microsomes to quantify CYP450-mediated degradation, then adjust for species differences (e.g., human vs. rodent CYP isoforms) .

- Biliary excretion studies : Radiolabel the compound and track excretion pathways in rodent models .

- Theoretical framework : Link pharmacokinetic data to physiologically based pharmacokinetic (PBPK) models to predict human dosing .

Methodological Considerations

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

- Quality-by-Design (QbD) : Use factorial design (e.g., Taguchi method) to optimize reaction parameters (temperature, stoichiometry) .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Standardized protocols : Use USP buffers (pH 1.2–7.4) and shake-flask methods for solubility measurements .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.